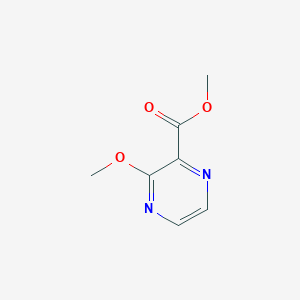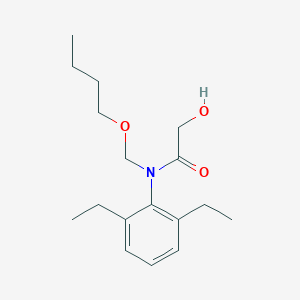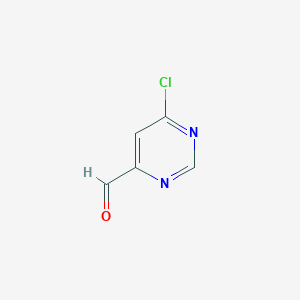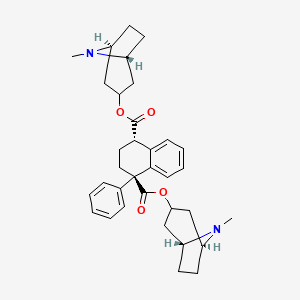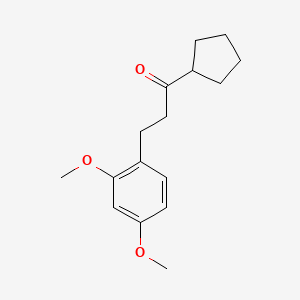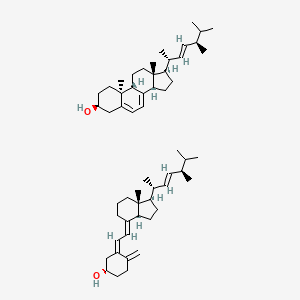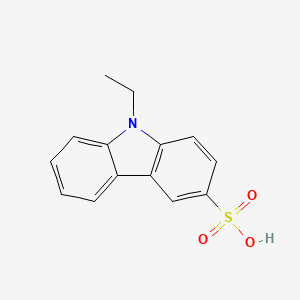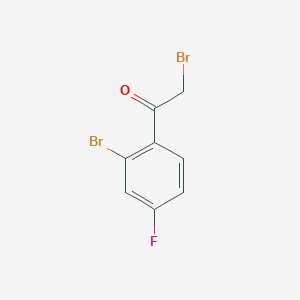
2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone
概要
説明
2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H6BrFO . It is also known by other names such as 2-Bromo-4’-fluoroacetophenone, 4-Fluorophenacyl bromide, and 2-Bromo-1-(4-fluorophenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone can be represented by the IUPAC name 2-bromo-1-(4-fluorophenyl)ethanone . The InChI representation is InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 . The Canonical SMILES representation is C1=CC(=CC=C1C(=O)CBr)F .科学的研究の応用
Molecular Structure and Analysis
The molecular structure, vibrational frequencies, and vibrational assignments of compounds structurally related to 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone have been extensively studied. Investigations using Gaussian09 software and various calculation methods have provided insights into the optimized molecular structure, agreeing with experimental infrared bands and XRD data. The stability of these molecules arises from hyper-conjugative interactions and charge delocalization, analyzed through NBO analysis. HOMO and LUMO analyses reveal the intramolecular charge transfer, while molecular electrostatic potential studies indicate the distribution of negative and positive charges across the molecule. First hyperpolarizability calculations suggest potential applications in nonlinear optics, and molecular docking studies indicate potential inhibitory activity against TPII, suggesting anti-neoplastic properties (Mary et al., 2015).
Synthetic Applications and Methodologies
Research has also focused on the synthesis and identification of compounds similar to 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone, exploring their potential applications. The synthesis of such compounds involves various analytical techniques, including NMR spectroscopy, chromatography, and high-resolution mass spectrometry. These studies not only confirm the identity of synthesized compounds but also provide a foundation for understanding their chemical properties and potential applications in fields such as nonlinear optics and medicinal chemistry (Power et al., 2015).
Hydrogen Bonding and Structural Analysis
Compounds with structural similarities to 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone have been analyzed for their hydrogen-bonding patterns, particularly in enaminones. Studies reveal bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. Weak interactions such as C-H...Br contribute to the stabilization of crystal structures, providing insights into the molecular arrangement and potential applications in material science and crystal engineering (Balderson et al., 2007).
Chemoselectivity and Synthetic Chemistry
The chemoselectivity in the formation of Grignard reagents from dihalogenated compounds has been explored, providing insights into the reactivity and synthesis of fluorinated compounds. These studies not only shed light on the synthetic pathways but also have implications for the development of novel synthetic methodologies, potentially applicable in the synthesis of complex organic molecules and fluorinated compounds for various applications (Hein et al., 2015).
特性
IUPAC Name |
2-bromo-1-(2-bromo-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGCKWMUTQKRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619043 | |
| Record name | 2-Bromo-1-(2-bromo-4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone | |
CAS RN |
594810-90-9 | |
| Record name | 2-Bromo-1-(2-bromo-4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

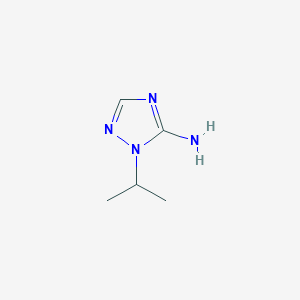
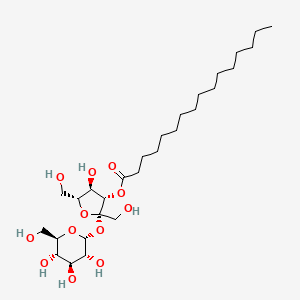
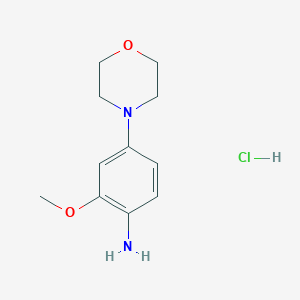
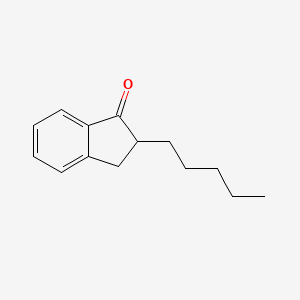

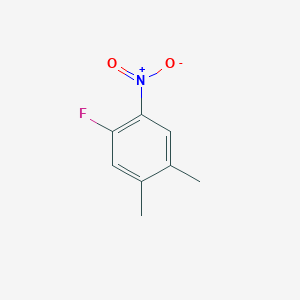
![4-[4-(Trifluoromethyl)phenyl]thiazole-2-thiol](/img/structure/B1612183.png)
